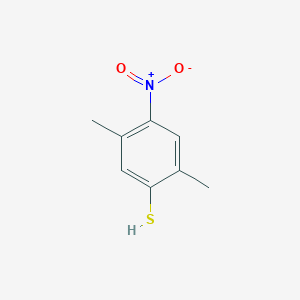

2,5-Dimethyl-4-nitrobenzenethiol

Beschreibung

Eigenschaften

Molekularformel |

C8H9NO2S |

|---|---|

Molekulargewicht |

183.23 g/mol |

IUPAC-Name |

2,5-dimethyl-4-nitrobenzenethiol |

InChI |

InChI=1S/C8H9NO2S/c1-5-4-8(12)6(2)3-7(5)9(10)11/h3-4,12H,1-2H3 |

InChI-Schlüssel |

QPAZSCKXSOWDIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1S)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dimethyl-4-nitrobenzenethiol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration and thiolation steps. A common approach is modifying 2,5-dimethylnitrobenzene precursors via nucleophilic aromatic substitution with a thiol source. For example, refluxing intermediates in dry methanol with trifluoroacetic acid as a catalyst (5–8 hours) can yield thiol derivatives, as seen in analogous syntheses . Optimizing stoichiometry and temperature (e.g., 70–80°C) improves yield, while inert atmospheres prevent thiol oxidation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2,5-Dimethyl-4-nitrobenzenethiol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., NOESY for spatial arrangement of methyl/nitro groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy identifies thiol (-SH) stretches (~2550 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram+/Gram– bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SAR) can be explored by comparing derivatives, as demonstrated in benzothiazepine studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved during characterization?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Use Differential Scanning Calorimetry (DSC) to confirm melting point consistency. For NMR, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. Recrystallization in polar/non-polar solvents (e.g., ethanol/hexane) can isolate pure phases. Validate against computational predictions (DFT for NMR chemical shifts) .

Q. What strategies optimize reaction yields in large-scale syntheses of 2,5-Dimethyl-4-nitrobenzenethiol?

- Methodological Answer : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions. Catalytic systems (e.g., Pd/C for nitro reduction intermediates) improve efficiency. Design-of-Experiments (DoE) models (e.g., factorial designs) identify critical parameters (temperature, catalyst loading). Monitor reaction progress via inline FTIR or Raman spectroscopy .

Q. How do substituent modifications (e.g., methyl/nitro group positions) alter biological activity?

- Methodological Answer : Synthesize analogs (e.g., 2,4-dimethyl or 3-nitro variants) and compare bioactivity. Use molecular docking to predict interactions with targets (e.g., bacterial enzymes or cancer-related kinases). Pair this with in vitro assays to validate hypotheses. For example, nitro group positioning significantly impacts redox properties and antimicrobial efficacy, as shown in benzothiazepine derivatives .

Data Contradiction Analysis

- Example : If antimicrobial activity varies across studies, consider assay conditions (e.g., pH affecting thiol stability). Replicate experiments under standardized protocols (CLSI guidelines) and use statistical tools (ANOVA with post-hoc tests) to assess significance. Meta-analyses of published data can identify trends obscured by methodological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.